4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and its ability to induce apoptosis in cancer cells .
Preparation Methods
The synthesis of 4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves several steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine-5-carbaldehyde.
Chemical Reactions Analysis
4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogenation and other substitution reactions can be performed to introduce different functional groups.
Common reagents used in these reactions include iodine for iodination, methanol sodium for cyclization, and various oxidizing and reducing agents. Major products formed from these reactions include iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .
Scientific Research Applications
4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with multiple kinase enzymes. It inhibits enzymes such as EGFR, Her2, VEGFR2, and CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound increases the levels of proapoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine include:
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also act as multi-targeted kinase inhibitors but may differ in their potency and selectivity.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds have similar structural features and are used in similar applications but may have different pharmacological profiles.
The uniqueness of this compound lies in its specific binding interactions with multiple kinase enzymes and its potent cytotoxic effects against cancer cells .
Properties
Molecular Formula |
C15H17N7O |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
4-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H17N7O/c1-23-12-3-5-17-15(20-12)22-8-6-21(7-9-22)14-11-2-4-16-13(11)18-10-19-14/h2-5,10H,6-9H2,1H3,(H,16,18,19) |
InChI Key |
RROUASXVSDWLIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3C=CN4 |
Origin of Product |
United States |
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